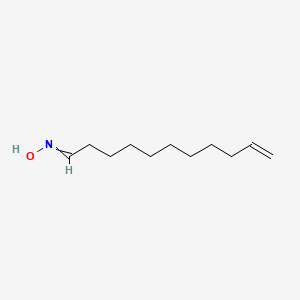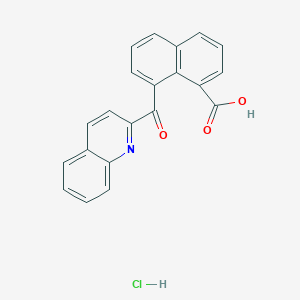methanone CAS No. 93418-72-5](/img/structure/B14355121.png)
[2-(3-Hydroxypiperidin-1-yl)-5-nitrophenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone is a complex organic compound with a molecular formula of C12H15NO2. This compound is characterized by the presence of a piperidine ring, a nitro group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone typically involves the reaction of 3-hydroxypiperidine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards .
化学反応の分析
Types of Reactions
2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Hydroxypiperidin-1-ylmethanone: Similar structure but lacks the nitro group.
2-(3-Hydroxypiperidin-1-yl)-4-nitrophenylmethanone: Similar structure but with the nitro group in a different position.
Uniqueness
The presence of both the hydroxyl and nitro groups in 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity .
特性
CAS番号 |
93418-72-5 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC名 |
[2-(3-hydroxypiperidin-1-yl)-5-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18N2O4/c21-15-7-4-10-19(12-15)17-9-8-14(20(23)24)11-16(17)18(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15,21H,4,7,10,12H2 |
InChIキー |
NCXURBMPJBZUNS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
![{Ethoxy[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14355112.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
![2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol](/img/structure/B14355122.png)
